(S)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride
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Overview
Description
(S)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride is a chemical compound that features a bromine atom, a pyrrolidine ring, and a pyrazole ring
Preparation Methods
The synthesis of (S)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride typically involves the construction of the pyrazole ring followed by the introduction of the bromine atom and the pyrrolidine ring. The synthetic route may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Pyrrolidine Ring Introduction: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the brominated pyrazole intermediate.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(S)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Cyclization Reactions: The presence of the pyrrolidine and pyrazole rings allows for potential cyclization reactions to form more complex structures.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride).
Scientific Research Applications
(S)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activity.
Biological Studies: The compound can be used to study the interactions with various biological targets, such as enzymes or receptors.
Chemical Biology: It serves as a tool compound to investigate biological pathways and mechanisms.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyrazole rings contribute to the binding affinity and specificity of the compound. The bromine atom may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
(S)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride can be compared with other similar compounds, such as:
4-Bromo-1H-pyrazole: Lacks the pyrrolidine ring, which may result in different biological activity and reactivity.
1-(Pyrrolidin-3-yl)-1H-pyrazole: Lacks the bromine atom, which may affect its chemical reactivity and interactions with biological targets.
4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole: The absence of the hydrochloride salt may influence its solubility and stability.
The uniqueness of this compound lies in its combination of the bromine atom, pyrrolidine ring, and pyrazole ring, which together contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-1-[(3S)-pyrrolidin-3-yl]pyrazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3.ClH/c8-6-3-10-11(5-6)7-1-2-9-4-7;/h3,5,7,9H,1-2,4H2;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMISNPPNOBORH-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=C(C=N2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1N2C=C(C=N2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrClN3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.54 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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